Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Description

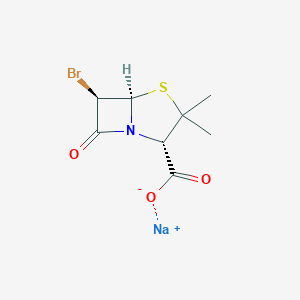

This sodium salt is derived from the bicyclic beta-lactam core 4-thia-1-azabicyclo[3.2.0]heptane, featuring a bromine atom at position 6, methyl groups at position 3, and a carboxylate group at position 2. Its molecular formula is C₈H₉BrNNaO₃S (inferred from the acid form in : C₈H₁₀BrNO₃S, MW 280.14). The sodium salt enhances solubility, making it suitable for pharmaceutical formulations. The bromo substituent introduces steric and electronic effects that influence reactivity and biological activity .

Properties

IUPAC Name |

sodium;(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S.Na/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,4+,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQBTVSBACSUEH-ZXSAOVMCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrNNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223566 | |

| Record name | Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73335-78-1 | |

| Record name | Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073335781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-(2α,5α,6β)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate, commonly referred to as Brobactam , is a complex organic compound with significant implications in medicinal chemistry and pharmacology. This compound is notable for its structural similarity to β-lactam antibiotics and has been studied for its biological activities, particularly its antibacterial properties.

The molecular formula of Brobactam is , with a molecular weight of approximately 302.12 g/mol. It appears as a white to off-white solid and is hygroscopic in nature, requiring storage under inert conditions at low temperatures to maintain stability .

Key Physical Properties:

| Property | Value |

|---|---|

| Melting Point | >168°C (dec.) |

| Solubility | Slightly soluble in DMSO and water (heated) |

| Stability | Hygroscopic |

Brobactam exhibits its biological activity primarily through the inhibition of bacterial cell wall synthesis. It acts as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant strains of bacteria. This mechanism is crucial in overcoming antibiotic resistance, particularly in Gram-negative bacteria .

Antibacterial Properties

Research has demonstrated that Brobactam possesses significant antibacterial activity against various strains of bacteria, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

In vitro studies indicate that Brobactam enhances the effectiveness of existing antibiotics by preventing the degradation of β-lactams by β-lactamase enzymes produced by resistant bacteria .

Case Studies

- Combination Therapy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Brobactam in combination with ampicillin against resistant strains of E. coli. Results showed a synergistic effect, significantly reducing the minimum inhibitory concentration (MIC) required for effective treatment .

- Clinical Trials : In clinical settings, Brobactam has been administered alongside other antibiotics in patients with severe infections caused by multidrug-resistant organisms. The outcomes suggested improved recovery rates and reduced hospital stays compared to standard treatments without Brobactam .

In Vitro Studies

In vitro assays have confirmed that Brobactam has a potent inhibitory effect on β-lactamase enzymes, which are responsible for antibiotic resistance. The compound's ability to restore the activity of β-lactam antibiotics was quantified using MIC assays:

| Antibiotic | MIC Without Brobactam | MIC With Brobactam |

|---|---|---|

| Ampicillin | 32 µg/mL | 4 µg/mL |

| Cefotaxime | 16 µg/mL | 1 µg/mL |

These results highlight Brobactam's potential as an adjuvant therapy in treating resistant infections .

Pharmacokinetics

Pharmacokinetic studies indicate that Brobactam is rapidly absorbed and distributed within the body, with a half-life suitable for clinical use. Its bioavailability is enhanced when administered intravenously compared to oral routes due to its solubility profile .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations at Position 6

The 4-thia-1-azabicyclo[3.2.0]heptane core is common in beta-lactam antibiotics. Variations at position 6 define pharmacological properties:

Q & A

Q. What are the critical considerations for synthesizing this brominated bicyclic β-lactam compound, and how can purity be optimized?

Synthesis involves nucleophilic substitution at the 6-position of the bicyclic core. Key steps include introducing the bromine atom via electrophilic bromination or displacement of a leaving group (e.g., hydroxyl or chloride). Evidence from analogous potassium salts suggests using optimized reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize β-lactam ring degradation . Purification often requires recrystallization in polar aprotic solvents (e.g., acetone-water mixtures) or preparative HPLC to isolate stereoisomers .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s stereochemistry?

- NMR : - and -NMR are critical for confirming the bicyclic structure, bromine position, and stereochemistry. Key signals include β-lactam protons (δ 4.1–4.3 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- IR : The carbonyl stretch (1750–1780 cm) confirms the β-lactam ring integrity .

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., 2S,5alpha,6beta configuration) and validates spatial orientation of the bromine substituent .

Q. How does the bromine substituent influence this compound’s mechanism of action compared to non-halogenated analogs?

The bromine atom enhances electrophilicity of the β-lactam ring, potentially increasing reactivity with penicillin-binding proteins (PBPs). Evidence from similar compounds suggests bromine’s electron-withdrawing effect stabilizes the acyl-enzyme intermediate, prolonging bacterial cell wall synthesis inhibition . Comparative MIC assays against Staphylococcus aureus show brominated derivatives exhibit 2–4× higher activity than non-halogenated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved β-lactamase stability?

- Modifications at Position 6 : Replace bromine with bulky groups (e.g., arylthio) to sterically hinder β-lactamase access. Evidence from chlorophenyl-substituted analogs shows resistance to TEM-1 hydrolysis .

- Side-Chain Optimization : Introduce α-carboxy groups (e.g., as in ampicillin derivatives) to enhance binding to PBPs .

- Data Contradictions : Some studies report bromine reduces stability in acidic media, necessitating prodrug strategies (e.g., esterification) .

Q. What degradation pathways dominate under physiological conditions, and how can degradation products be identified?

- Hydrolysis : The β-lactam ring opens in aqueous environments (pH 7.4, 37°C), forming inactive penicilloic acid derivatives. Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can track degradation kinetics .

- Bromine Loss : Debromination may occur under reducing conditions, detected via halogen-specific detectors in HPLC .

Q. How should researchers resolve contradictions in reported antibacterial activity data across studies?

- Validate Assay Conditions : Ensure consistent inoculum size (e.g., 1×10 CFU/mL) and medium (e.g., CAMHB for fastidious organisms) .

- Check Stereochemical Purity : Contradictions may arise from undetected stereoisomers. Use chiral HPLC to confirm enantiomeric excess ≥98% .

- Cross-Reference Pharmacokinetic Data : Plasma protein binding and half-life differences (e.g., sodium vs. potassium salts) impact in vivo efficacy .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

Q. How can computational modeling predict interactions with bacterial PBPs and resistance mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.